molecular formula C6H8N2S B7940367 3,6-dimethylpyrazine-2-thiol

3,6-dimethylpyrazine-2-thiol

Cat. No.: B7940367
M. Wt: 140.21 g/mol
InChI Key: ARBPVCYTFYHIPO-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-thiol is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,6-dimethylpyrazine with thiourea under acidic conditions to yield the desired thiol compound .

Industrial Production Methods: Industrial production of 3,6-dimethylpyrazine-2-thiol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the thiol group .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dimethylpyrazine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma

Mechanism of Action

The mechanism of action of 3,6-dimethylpyrazine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: The combination of methyl groups and the thiol group makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

3,6-dimethylpyrazine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBPVCYTFYHIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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